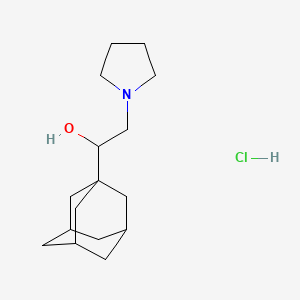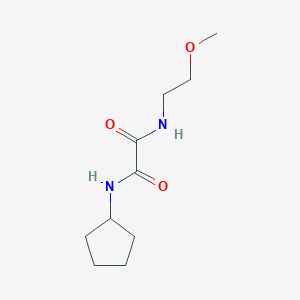![molecular formula C11H10F2N2O4 B5232954 ethyl 3-[(3,4-difluorophenyl)amino]-2-nitroacrylate](/img/structure/B5232954.png)
ethyl 3-[(3,4-difluorophenyl)amino]-2-nitroacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-[(3,4-difluorophenyl)amino]-2-nitroacrylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DFANA and has been studied extensively for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
DFANA has been studied for its potential applications in various scientific fields such as medicinal chemistry, materials science, and environmental science. In medicinal chemistry, DFANA has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells. In materials science, DFANA has been used as a building block for the synthesis of novel materials with unique properties. In environmental science, DFANA has been studied for its potential use as a pesticide due to its insecticidal properties.
Mecanismo De Acción
The mechanism of action of DFANA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. DFANA has been shown to inhibit the activity of certain kinases and phosphatases, which are involved in cell signaling and regulation. Additionally, DFANA has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DFANA has been shown to have various biochemical and physiological effects on cells and organisms. In vitro studies have shown that DFANA can induce oxidative stress and DNA damage in cells. Additionally, DFANA has been shown to affect the expression of various genes and proteins involved in cell signaling and regulation. In vivo studies have shown that DFANA can cause toxicity in animals at high doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFANA has several advantages for use in lab experiments, including its high purity and stability. However, DFANA also has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
There are several future directions for research on DFANA. One area of interest is the development of novel materials using DFANA as a building block. Another area of interest is the further investigation of DFANA's anti-cancer activity and its potential use as a cancer treatment. Additionally, research on the environmental impact of DFANA and its potential use as a pesticide is needed.
Métodos De Síntesis
DFANA can be synthesized through a multistep process involving the reaction of 3,4-difluoroaniline with ethyl 2-nitroacrylate in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Propiedades
IUPAC Name |
ethyl (E)-3-(3,4-difluoroanilino)-2-nitroprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2O4/c1-2-19-11(16)10(15(17)18)6-14-7-3-4-8(12)9(13)5-7/h3-6,14H,2H2,1H3/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPGJHIEXAGKQL-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC(=C(C=C1)F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\NC1=CC(=C(C=C1)F)F)/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (E)-3-(3,4-difluoroanilino)-2-nitroprop-2-enoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B5232880.png)
![2,2'-oxybis[N'-(4-pyridinylmethylene)acetohydrazide]](/img/structure/B5232881.png)

![(3S)-1-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]carbonyl}-3-pyrrolidinol](/img/structure/B5232899.png)
![1-{3-[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]propanoyl}-4-ethylpiperazine](/img/structure/B5232902.png)
![2-bromo-N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5232909.png)
![(4,5-dimethoxy-2-nitrobenzyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B5232916.png)
![1-(3-methylphenyl)-5-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5232922.png)

![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-methyl-2,5-pyrrolidinedione](/img/structure/B5232935.png)
![1-(2-furylmethyl)-5,7-dimethyl-3-(3-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5232943.png)
![3,4-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one](/img/structure/B5232966.png)
![ethyl 4-(2-chlorobenzyl)-1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-4-piperidinecarboxylate](/img/structure/B5232974.png)
![N-benzyl-2-isopropyl-N-{[(2S)-5-oxo-2-pyrrolidinyl]methyl}-1,3-benzoxazole-5-carboxamide](/img/structure/B5232986.png)